![molecular formula C7H9NO B050233 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 121522-98-3](/img/structure/B50233.png)
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one, also known as DMABN, is a bicyclic compound that has gained attention in scientific research due to its unique properties. DMABN has a fused bicyclic structure containing both a nitrogen and an oxygen atom, which makes it a potential candidate for various applications. In
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor activity. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been shown to enhance the release of acetylcholine, dopamine, and serotonin, which are neurotransmitters involved in various physiological processes. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has also been shown to interact with nicotinic acetylcholine receptors, which are involved in learning, memory, and attention.
Effets Biochimiques Et Physiologiques
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has also been shown to have analgesic effects by reducing pain sensitivity through the modulation of neurotransmitter release. In addition, 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been reported to have anti-tumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one is also stable under normal laboratory conditions, which makes it easy to handle. However, 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has some limitations. It is not very soluble in water, which limits its use in aqueous solutions. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one is also sensitive to air and light, which can lead to degradation over time.
Orientations Futures
There are several future directions for the use of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one in scientific research. One potential application is in the development of new anti-inflammatory and analgesic drugs. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been shown to have promising activity in these areas, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another potential application is in the field of organic electronics, where 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one could be used as a building block for the synthesis of new materials with improved properties. Finally, further research is needed to fully understand the mechanism of action of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one is a bicyclic compound that has gained attention in scientific research due to its unique properties. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been shown to have anti-inflammatory, analgesic, and anti-tumor activities, and has potential applications in the field of organic electronics. Further research is needed to fully understand the mechanism of action of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one involves the reaction of 2-methylcyclohexanone and methylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and deprotonation, leading to the formation of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one. The yield of 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one can be improved by optimizing the reaction conditions, such as temperature, pressure, and reactant ratio.
Applications De Recherche Scientifique
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has been widely used in scientific research due to its unique properties. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one has also been shown to have potential applications in the field of organic electronics, as it can be used as a building block for the synthesis of conjugated polymers.
Propriétés
Numéro CAS |
121522-98-3 |
|---|---|
Nom du produit |
2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one |
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
2,5-dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C7H9NO/c1-4-3-5-6(4)7(9)8(5)2/h3,5-6H,1-2H3 |
Clé InChI |
ZQGVNPWNDQWNOH-UHFFFAOYSA-N |
SMILES |
CC1=CC2C1C(=O)N2C |
SMILES canonique |
CC1=CC2C1C(=O)N2C |
Synonymes |
2-Azabicyclo[2.2.0]hex-5-en-3-one,2,5-dimethyl-,(-)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



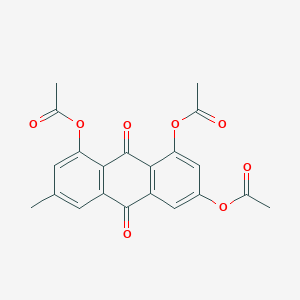
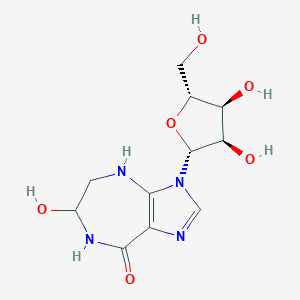
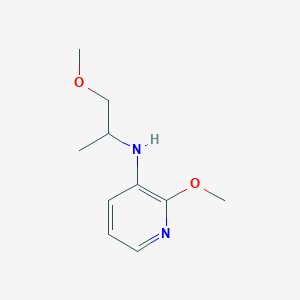


![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
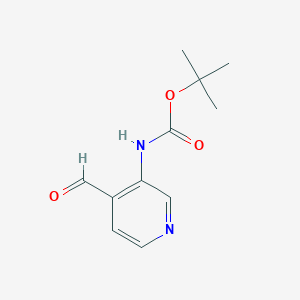

palladium(II) dichloride](/img/structure/B50169.png)

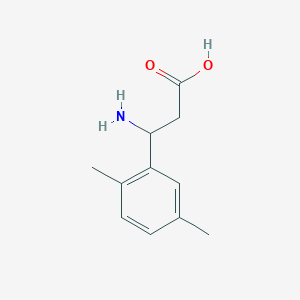
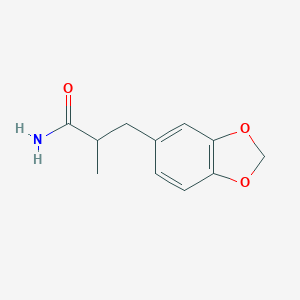
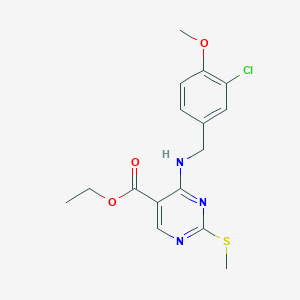
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)